molecular formula C10H15NaO4S2 B14884822 Sodium 2-(3-thienyl)ethyloxybutylsulfonate

Sodium 2-(3-thienyl)ethyloxybutylsulfonate

Cat. No.: B14884822
M. Wt: 286.3 g/mol
InChI Key: RKLXQSIJSCLYEN-UHFFFAOYSA-M
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Description

Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, is a water-soluble, environmentally friendly conjugated polythiophene. This compound has garnered significant attention due to its unique properties, such as its ability to enhance the performance of hybrid solar cells. It is known for its high solubility in water and other solvents like dimethylformamide (DMF), making it a versatile material in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, can be achieved through enzyme-catalyzed polymerization. This method uses horseradish peroxidase (HRP) enzyme as a catalyst and hydrogen peroxide (H₂O₂) as an oxidant in an aqueous buffer. This green synthesis process is environmentally friendly and offers high yields .

Industrial Production Methods

In industrial settings, the polymerization process is scaled up to produce larger quantities. The polymer stock solution is typically prepared at a concentration of 1.89 × 10⁻³ M and purged with nitrogen for over three hours to prepare it for further applications .

Chemical Reactions Analysis

Types of Reactions

Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous buffer.

    Reduction: Sodium borohydride (NaBH₄) in ethanol.

    Substitution: Strong nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be used in different applications .

Mechanism of Action

The mechanism of action of Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, involves its strong noncovalent π-stacking interactions with other molecules. This interaction disrupts π–π interactions in materials like graphite, promoting exfoliation. The sodium sulfonated moieties render hydrophilicity, enhancing its solubility and functionality in various applications .

Comparison with Similar Compounds

Similar Compounds

    Poly[3-hexylthiophene] (P3HT): Another conjugated polythiophene used in organic electronics.

    Poly[2,5-bis(3-hexylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT): Known for its high charge mobility in organic field-effect transistors.

    Poly[3,4-ethylenedioxythiophene] (PEDOT): Widely used in organic solar cells and biosensors.

Uniqueness

Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, stands out due to its water solubility and environmentally friendly synthesis process. Its ability to enhance the performance of hybrid solar cells and its versatile applications in various fields make it a unique and valuable compound .

Properties

Molecular Formula

C10H15NaO4S2

Molecular Weight

286.3 g/mol

IUPAC Name

sodium;4-(2-thiophen-3-ylethoxy)butane-1-sulfonate

InChI

InChI=1S/C10H16O4S2.Na/c11-16(12,13)8-2-1-5-14-6-3-10-4-7-15-9-10;/h4,7,9H,1-3,5-6,8H2,(H,11,12,13);/q;+1/p-1

InChI Key

RKLXQSIJSCLYEN-UHFFFAOYSA-M

Canonical SMILES

C1=CSC=C1CCOCCCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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